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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzoyl chloride

Cat. No.: B080740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chemical
intermediate 4-Methyl-3-nitrobenzoyl chloride. The information presented herein is essential
for the characterization, quality control, and utilization of this compound in synthetic chemistry
and drug development workflows. This document details nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methyl-3-nitrobenzoyl
chloride, providing a quantitative basis for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-Methyl-3-
nitrobenzoyl chloride in solution. The following tables present the predicted and observed
chemical shifts for its proton (*H) and carbon-13 (*3C) nuclei.

Table 1: *H NMR Spectroscopic Data for 4-Methyl-3-nitrobenzoyl chloride
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Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available in )
Aromatic Protons

search results

Data not available in
Methyl Protons

search results

Note: Specific chemical shifts and coupling constants were not explicitly available in the search
results. Researchers should refer to spectral databases such as SpectraBase for detailed

information.[1]

Table 2: 13C NMR Spectroscopic Data for 4-Methyl-3-nitrobenzoyl chloride

Chemical Shift (ppm) Assighment
Data not available in search results Carbonyl Carbon
Data not available in search results Aromatic Carbons
Data not available in search results Methyl Carbon

Note: A complete peak list for the 23C NMR spectrum is available on spectral databases like

SpectraBase, as indicated by PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 4-Methyl-3-
nitrobenzoyl chloride. The key absorption bands are summarized below.

Table 3: IR Spectroscopic Data for 4-Methyl-3-nitrobenzoyl chloride
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Wavenumber (cm~?) Intensity Assignment

~1770-1800 Strong C=0 stretch (acid chloride)
N-O asymmetric and

~1530 and ~1350 Strong ) )
symmetric stretch (nitro group)

~2920 Medium C-H stretch (methyl group)

~1600, ~1475 Medium-Weak C=C stretch (aromatic ring)

Note: The exact peak positions can be found in the gas-phase IR spectrum available in the
NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of 4-
Methyl-3-nitrobenzoyl chloride, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-Methyl-3-nitrobenzoyl chloride

m/z Relative Intensity Assighment
199/201 - [M]* Molecular ion
164 High [M-CIJ*

89 Medium [C7Hs]+

63 Medium [CsHs]*

Note: Data is based on GC-MS information from the NIST Mass Spectrometry Data Center.[1]
The presence of chlorine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 4-Methyl-3-nitrobenzoyl
chloride.

Materials:

4-Methyl-3-nitrobenzoyl chloride sample

Deuterated chloroform (CDCIs) or other suitable deuterated solvent

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-3-nitrobenzoyl chloride
in approximately 0.6 mL of CDCls in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Instrumentation:
o Insert the NMR tube into the spectrometer's probe.
o Tune and shim the spectrometer to the sample.
e 1H NMR Acquisition:
o Acquire a *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a 133C NMR spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alonger acquisition time and a greater number of scans will be necessary compared to *H
NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard (CDCls: &H = 7.26 ppm, 6C = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of 4-Methyl-3-nitrobenzoyl
chloride.

Materials:

e 4-Methyl-3-nitrobenzoyl chloride sample (liquid)

o FTIR spectrometer with an attenuated total reflectance (ATR) or transmission accessory
o Salt plates (e.g., NaCl or KBr) for transmission measurements

Procedure (ATR method):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of liquid 4-Methyl-3-nitrobenzoyl chloride directly
onto the ATR crystal.

e Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400
cm™1).

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or
acetone) after the measurement.
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Procedure (Transmission method for neat liquid):

o Sample Preparation: Place a drop of the liquid sample between two salt plates to form a thin
film.

e Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire
the IR spectrum.

o Cleaning: After the measurement, disassemble the salt plates and clean them with a suitable
dry solvent.

Mass Spectrometry (MS)

Obijective: To obtain the electron ionization (EI) mass spectrum of 4-Methyl-3-nitrobenzoyl
chloride.

Materials:

e 4-Methyl-3-nitrobenzoyl chloride sample

o Gas chromatograph-mass spectrometer (GC-MS) system

o Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
Procedure:

e Sample Preparation: Prepare a dilute solution of 4-Methyl-3-nitrobenzoyl chloride in a
volatile organic solvent.

¢ GC-MS System Setup:
o Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

o Set the GC oven temperature program to ensure good separation and peak shape. A
typical program might start at a low temperature (e.g., 70°C), ramp up to a higher
temperature (e.g., 250°C), and then hold.
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o Set the injector and transfer line temperatures appropriately (e.g., 250°C and 280°C,
respectively).

e Injection: Inject a small volume (e.g., 1 pyL) of the prepared sample solution into the GC inlet.
o Mass Spectrometry Acquisition:

o The mass spectrometer should be operated in EI mode at a standard ionization energy of
70 eV.

o Scan a mass range that will encompass the molecular ion and expected fragments (e.g.,
m/z 40-300).

o Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak
corresponding to 4-Methyl-3-nitrobenzoyl chloride. Examine the mass spectrum of this
peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-Methyl-3-nitrobenzoyl chloride.
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Compound Synthesis & Purification
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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